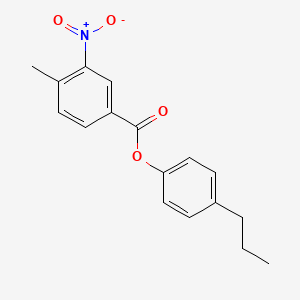

4-propylphenyl 4-methyl-3-nitrobenzoate

Beschreibung

4-Propylphenyl 4-methyl-3-nitrobenzoate is an aromatic ester featuring a nitro group at the 3-position and a methyl group at the 4-position of the benzoate moiety, with a 4-propylphenyl ester substituent. This compound is structurally tailored for applications in polymer science, particularly as a nucleating or clarifying agent. The 4-propylphenyl group enhances compatibility with non-polar polymer matrices like isotactic polypropylene (iPP), while the nitro group contributes to electron-deficient aromatic interactions, influencing crystallization behavior .

Eigenschaften

IUPAC Name |

(4-propylphenyl) 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-3-4-13-6-9-15(10-7-13)22-17(19)14-8-5-12(2)16(11-14)18(20)21/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPLKZXQEFSETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparative Insights:

Structural and Functional Differences

- Ester vs. Carboxamide : Compared to N,N′,N′′-tris-isopentyl-1,3,5-benzene-tricarboxamide, 4-propylphenyl 4-methyl-3-nitrobenzoate lacks hydrogen-bonding amide groups, relying instead on van der Waals interactions and π-stacking (via the nitro group) for polymer matrix integration. This results in lower nucleation efficiency but improved optical clarity in iPP .

- Nitro vs. Halogen Substituents : Methyl 4-chlorobenzoate () exhibits higher thermal stability due to the chlorine atom but lacks the nitro group’s electron-withdrawing effects, reducing its utility in charge-transfer applications .

Physical and Thermal Properties

- The 4-propylphenyl ester group increases molecular weight and hydrophobicity compared to methyl esters (e.g., methyl 4-methyl-3-nitrobenzoate), enhancing miscibility with polyolefins .

- Nitro-containing compounds like 4-methyl-3-nitrobenzaldehyde exhibit higher melting points than halogenated analogs due to stronger dipole-dipole interactions .

Synthetic Accessibility Methyl esters (e.g., methyl 4-methyl-3-nitrobenzoate) are typically synthesized via straightforward Fischer esterification, whereas 4-propylphenyl derivatives may require advanced coupling techniques (e.g., Mitsunobu reaction) .

Biological Relevance While (4-propylphenyl)amino derivatives show promise in inhibiting inflammatory pathways (), the ester linkage in 4-propylphenyl 4-methyl-3-nitrobenzoate likely reduces bioavailability, limiting direct pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.